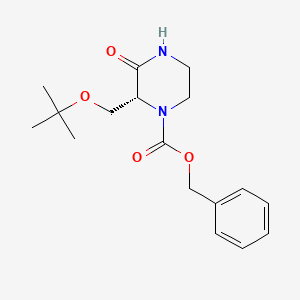![molecular formula C31H33F3N2O2 B14037624 (3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-N-(2-methylpyridin-3-YL)-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulene-9-carboxamide](/img/structure/B14037624.png)
(3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-N-(2-methylpyridin-3-YL)-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-N-(2-methylpyridin-3-YL)-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzoA,Cannulene-9-carboxamide is a complex organic molecule with a unique structure This compound is characterized by its multiple ring systems, including a dibenzoannulene core, and various functional groups such as hydroxyl, trifluoromethyl, and carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-N-(2-methylpyridin-3-YL)-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzoA,Cannulene-9-carboxamide typically involves multiple steps, starting from simpler organic precursors. The synthetic route may include:
Formation of the dibenzoannulene core: This can be achieved through a series of cyclization reactions.
Introduction of functional groups: Functional groups such as hydroxyl, trifluoromethyl, and carboxamide are introduced through specific reactions like hydroxylation, trifluoromethylation, and amidation.
Chiral resolution: The compound’s stereochemistry is controlled through chiral catalysts or resolution techniques.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may involve:
Catalysis: Using efficient catalysts to speed up reactions and improve yields.
Purification: Employing advanced purification techniques such as chromatography to obtain high-purity product.
Automation: Utilizing automated systems for large-scale synthesis to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound (3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-N-(2-methylpyridin-3-YL)-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzoA,Cannulene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
The compound (3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-N-(2-methylpyridin-3-YL)-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzoA,Cannulene-9-carboxamide has several scientific research applications:
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The compound’s stability and functional groups make it suitable for developing new materials with specific properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: Its chemical properties can be exploited in the development of new industrial catalysts or as intermediates in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which (3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-N-(2-methylpyridin-3-YL)-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzoA,Cannulene-9-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can interact with cell surface receptors, modulating signal transduction pathways.
DNA/RNA: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- (3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-N-(2-methylpyridin-3-YL)-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzoA,Cannulene-9-carboxamide shares similarities with other dibenzoannulene derivatives and compounds with trifluoromethyl groups.
- Other similar compounds : Include those with similar ring structures and functional groups, such as benzyl derivatives and pyridine-containing molecules.
Uniqueness
The uniqueness of (3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-N-(2-methylpyridin-3-YL)-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzoA,Cannulene-9-carboxamide lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C31H33F3N2O2 |
|---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
(1S,11R,13R)-1-benzyl-13-hydroxy-11-methyl-N-(2-methylpyridin-3-yl)-13-(trifluoromethyl)tricyclo[9.4.0.02,7]pentadeca-2(7),3,5-triene-5-carboxamide |
InChI |
InChI=1S/C31H33F3N2O2/c1-21-26(11-7-17-35-21)36-27(37)24-12-13-25-23(18-24)10-6-14-28(2)20-30(38,31(32,33)34)16-15-29(25,28)19-22-8-4-3-5-9-22/h3-5,7-9,11-13,17-18,38H,6,10,14-16,19-20H2,1-2H3,(H,36,37)/t28-,29-,30-/m1/s1 |
InChI Key |
VEVQYNBVSYQDBJ-IDZRBWSNSA-N |
Isomeric SMILES |
CC1=C(C=CC=N1)NC(=O)C2=CC3=C(C=C2)[C@@]4(CC[C@@](C[C@]4(CCC3)C)(C(F)(F)F)O)CC5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C=CC=N1)NC(=O)C2=CC3=C(C=C2)C4(CCC(CC4(CCC3)C)(C(F)(F)F)O)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


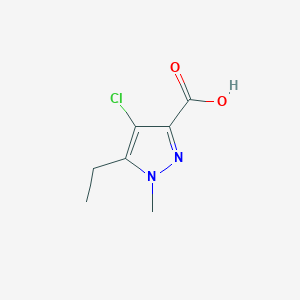
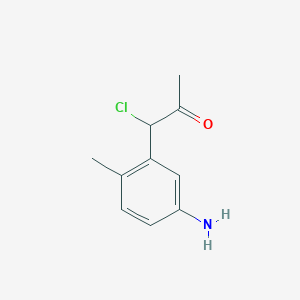
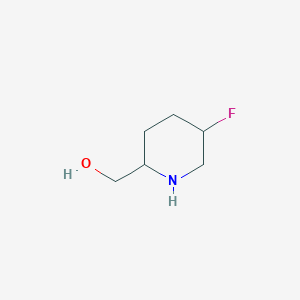
![Thiazolo[4,5-b]pyridin-2-amine,7-methyl-n-phenyl-](/img/structure/B14037555.png)
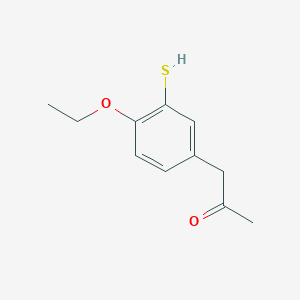


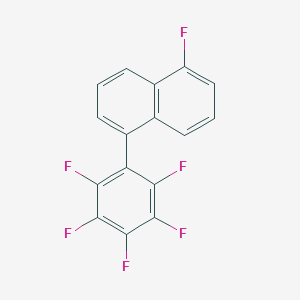
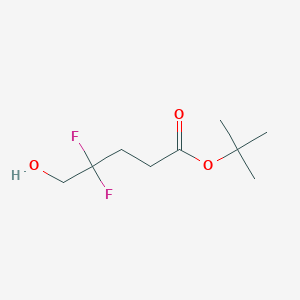
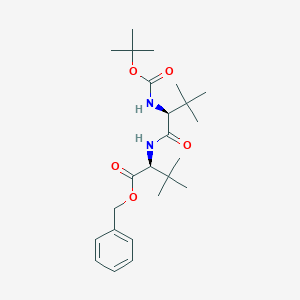
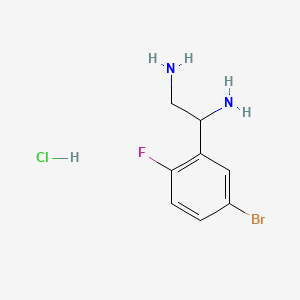
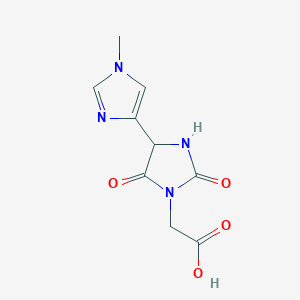
![6-Methyl-9-(thiophen-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one hydrochloride](/img/structure/B14037598.png)
